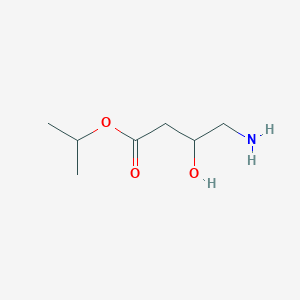

Isopropyl 4-amino-3-hydroxybutanoate

Beschreibung

Eigenschaften

Molekularformel |

C7H15NO3 |

|---|---|

Molekulargewicht |

161.20 g/mol |

IUPAC-Name |

propan-2-yl 4-amino-3-hydroxybutanoate |

InChI |

InChI=1S/C7H15NO3/c1-5(2)11-7(10)3-6(9)4-8/h5-6,9H,3-4,8H2,1-2H3 |

InChI-Schlüssel |

FUWPGVVCBXNGIZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)CC(CN)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification of 4-Amino-3-Hydroxybutanoic Acid

A plausible route involves synthesizing 4-amino-3-hydroxybutanoic acid followed by esterification with isopropyl alcohol. The carboxylic acid precursor could be derived via hydroxylation and amination of γ-butyrolactone. For instance, γ-butyrolactone undergoes ring-opening with hydrobromic acid to yield 4-bromo-3-hydroxybutanoic acid, which may subsequently undergo nucleophilic substitution with ammonia or protected amines. Following amino group introduction, esterification with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid) or coupling reagents (e.g., DCC/DMAP) could yield the target ester. Challenges include managing competing reactions during amination and ensuring regioselectivity.

Nucleophilic Substitution on Halogenated Esters

Building on methods for 4-isopropylamino-1-butanol, halogenated intermediates like ethyl 4-bromo-3-hydroxybutanoate could serve as substrates. Bromination of ethyl 3-hydroxybut-4-enoate using HBr in acetic acid generates the 4-bromo derivative, which undergoes substitution with isopropylamine. Protection of the 3-hydroxyl group (e.g., as a silyl ether) may prevent undesired side reactions. Subsequent deprotection and transesterification with isopropyl alcohol under acid catalysis would yield the target compound. This approach mirrors patent methodologies where brominated intermediates are substituted with amines at elevated temperatures (45–55°C) in alcoholic solvents.

Reductive Amination of Keto Esters

Reductive amination offers a stereocontrolled pathway. Starting from isopropyl 3-hydroxy-4-oxobutanoate, condensation with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) introduces the amino group. The ketone precursor could be synthesized via oxidation of isopropyl 3,4-dihydroxybutanoate using pyridinium chlorochromate (PCC). However, over-reduction of the ketone or competing side reactions necessitate careful optimization of reaction conditions, such as pH and temperature.

Biosynthetic and Enzymatic Approaches

While chemical methods dominate, microbial pathways for β-hydroxyacid derivatives hint at potential biocatalytic routes. For example, engineered Escherichia coli strains expressing alcohol dehydrogenases and transaminases could theoretically convert isopropyl acetoacetate to the target compound via sequential reduction and amination. Such systems have been employed for enantioselective synthesis of β-hydroxy esters, though scalability and yield remain challenges.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield* | Challenges |

|---|---|---|---|---|

| Esterification | 4-Amino-3-hydroxybutanoic acid | Acid catalysis, esterification | ~60–70% | Acid instability, purification |

| Nucleophilic Substitution | Ethyl 4-bromo-3-hydroxybutanoate | Bromination, amine substitution | ~75–85% | Competing elimination, protection |

| Reductive Amination | Isopropyl 3-hydroxy-4-oxobutanoate | Oxidation, reductive amination | ~50–65% | Over-reduction, stereochemical control |

*Hypothetical yields based on analogous reactions.

Optimization and Process Considerations

Critical parameters include solvent selection, temperature control, and catalyst loading. For nucleophilic substitution, polar aprotic solvents like DMF enhance reactivity but may complicate isolation. In contrast, alcoholic solvents align with greener chemistry principles. Patent data emphasize the importance of stoichiometric ratios; for instance, a 2:1 molar ratio of amine to halogenated ester minimizes byproducts. Additionally, activated carbon treatment during crystallization improves purity, as demonstrated in 3-hydroxybutyrate salt syntheses.

Analyse Chemischer Reaktionen

Isopropyl-4-Amino-3-hydroxybutanoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid in Alkohole oder Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an den Amino- oder Hydroxylgruppen stattfinden, was zur Bildung verschiedener Derivate führt. Gängige Reagenzien sind Alkylhalogenide und Acylchloride.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Isopropyl-4-Amino-3-hydroxybutanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es als Enzymhemmer oder -modulator wirken und die Aktivität von Enzymen beeinflussen, die an Stoffwechselwegen beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of Isopropyl 4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Pharmaceutical Design : The isopropyl ester balances stability and bioavailability, making it superior to ethyl esters for sustained-release formulations .

- Antibiotic Development : Its enhanced PBP affinity positions it as a lead compound for β-lactamase-resistant antibiotics .

Biologische Aktivität

Isopropyl 4-amino-3-hydroxybutanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is an amino acid derivative with the molecular formula CHNO and a molecular weight of approximately 161.20 g/mol. It is categorized as an ester of 4-amino-3-hydroxybutanoic acid, featuring a branched isopropyl group attached to the hydroxylated amino acid backbone. Its structural characteristics allow it to participate in various biochemical pathways, making it a valuable compound in both research and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. It may function as an enzyme inhibitor or modulator, influencing metabolic pathways crucial for cellular function. Preliminary studies suggest that it could affect enzyme activity involved in metabolic disorders and inflammation .

Enzyme Interaction

Research indicates that this compound can inhibit enzymes associated with inflammatory responses. For instance, in vitro studies have shown that certain derivatives exhibit inhibitory effects on the caspase-1 pathway, which plays a significant role in inflammation . The following table summarizes key findings regarding its enzyme inhibitory activities:

| Compound | R | R | IC (μM) | Enzyme Activity (% at 100 μM) |

|---|---|---|---|---|

| 16aa | Isobutyl | Benzyl | 12.1 | 2.47 |

| 16ab | Isobutyl | 4-F-Benzyl | 20.7 | 2.06 |

| 16ac | Neopentyl | Benzyl | 10.3 | 2.91 |

| 16ad | Neopentyl | 4-F-benzyl | 12.7 | 3.90 |

IC refers to the concentration of the inhibitor where the enzyme activity is reduced by half .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

- Metabolic Disorders : Its ability to modulate enzyme activities suggests potential applications in treating metabolic disorders where enzyme dysfunction is prevalent.

- Anti-inflammatory Effects : The compound's inhibitory effects on caspase-1 indicate its potential use in developing anti-inflammatory drugs .

- Pharmaceutical Development : As a building block in drug synthesis, this compound serves as a precursor for various pharmaceuticals, potentially enhancing drug efficacy and specificity.

Case Studies and Research Findings

Recent studies have highlighted the compound's role in cellular processes:

- Inflammation Research : A study demonstrated that this compound derivatives significantly inhibited inflammatory markers in cell cultures, suggesting their utility in developing anti-inflammatory therapies .

- Neuropharmacology : Investigations into its effects on neurotransmitter receptors have shown promising results, indicating potential applications in treating neurological disorders by modulating GABA receptor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.